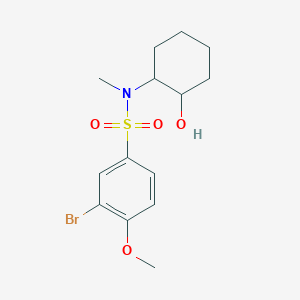![molecular formula C18H17Cl2N3O3S2 B4580479 2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4580479.png)
2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide
Übersicht
Beschreibung
Hydrazinecarbothioamide derivatives are an important class of compounds in the field of medicinal chemistry, known for their diverse biological activities. This category includes a variety of compounds synthesized through different methods, aiming to explore their chemical and physical properties, as well as their potential applications in various fields.
Synthesis Analysis
The synthesis of hydrazinecarbothioamide derivatives often involves condensation reactions between appropriate hydrazides and isothiocyanates or aldehydes. Studies, such as those by Ubeid et al. (2021), have outlined stepwise synthesis processes that result in high yields of these compounds. Techniques include nucleophilic substitution reactions and the use of different catalysts and solvents to optimize the reaction conditions (Ubeid et al., 2021).
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives is confirmed through various spectroscopic methods such as NMR, IR, and mass spectrometry. Studies have detailed the structural characteristics, showcasing the stability and conformation of these molecules. Single-crystal X-ray diffraction analysis further confirms the molecular geometry and intermolecular interactions, which are crucial for understanding their reactivity and properties (Ali et al., 2019).
Chemical Reactions and Properties
Hydrazinecarbothioamide compounds participate in various chemical reactions, leading to the formation of complex structures and derivatives. These include nucleophilic addition, cyclization, and condensation reactions, which are fundamental for creating pharmacologically active molecules. The reactivity of these compounds is influenced by their molecular structure, particularly the functional groups present, which can undergo specific interactions and transformations (Hassan et al., 2016).
Physical Properties Analysis
The physical properties of hydrazinecarbothioamide derivatives, such as solubility, melting points, and crystalline structure, are studied to understand their behavior in different environments. These properties are crucial for the formulation and application of these compounds in practical settings. The solubility in various solvents and the stability under different temperatures and pH conditions are particularly important for their application in biological systems (Omar Ali et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound is involved in the synthesis of a variety of chemical derivatives through reactions with different reagents. For instance, Darehkordi and Ghazi (2013) described the synthesis of hydrazine, carbothioamide derivatives, and their conversion into various derivatives, including 4-oxothiozolidine and thiazole derivatives, showcasing the compound's versatility in organic synthesis and potential as a monomer for dendrimer synthesis (Darehkordi & Ghazi, 2013). Hassan et al. (2004) also explored the heterocyclization of symmetrical dithiobiurea and thioureidoethylthiourea derivatives, further emphasizing the compound’s role in the formation of pyrazole, thiadiazole, and other heterocyclic compounds (Hassan et al., 2004).
Pharmaceutical and Biological Applications
A notable area of research involves the evaluation of derivatives for pharmaceutical applications. Divatia et al. (2014) synthesized a series of derivatives and evaluated them for anti-malarial properties, identifying compounds with good in vitro antimalarial activity (Divatia et al., 2014). Desai et al. (2008) conducted QSAR studies and screened derivatives for antibacterial activity, providing insights into structural and physicochemical parameters that influence antibacterial efficacy (Desai et al., 2008). Furthermore, Babahan et al. (2014) synthesized vicinal dioxime ligands containing thiosemicarbazone units and evaluated their anti-neoplastic activity, demonstrating the compound's potential in developing cancer therapeutics (Babahan et al., 2014).
Materials Science and Corrosion Inhibition
The compound and its derivatives have been investigated for applications in materials science, such as corrosion inhibition. Nataraja et al. (2011) studied the corrosion inhibition effect of certain derivatives on steel in hydrochloric acid solution, indicating potential applications in protecting metal surfaces (Nataraja et al., 2011).
Eigenschaften
IUPAC Name |
1-[[2-[(2,4-dichlorophenyl)methylsulfanyl]acetyl]amino]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3S2/c19-12-2-1-11(14(20)7-12)9-28-10-17(24)22-23-18(27)21-13-3-4-15-16(8-13)26-6-5-25-15/h1-4,7-8H,5-6,9-10H2,(H,22,24)(H2,21,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRLZRVOTGRGDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NNC(=O)CSCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2,4-dichlorobenzyl)sulfanyl]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-chlorophenyl)-1-piperazinyl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B4580396.png)

![isopropyl 2-[(2-cyano-3-{4-[(3,4-dichlorobenzyl)oxy]phenyl}acryloyl)amino]-3-thiophenecarboxylate](/img/structure/B4580414.png)
![N-2-furyl-4-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4580418.png)
![N'-[1-(3-hydroxyphenyl)ethylidene]-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4580422.png)
![2,4-dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide](/img/structure/B4580432.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4580441.png)
![3-(8-methyl-1,2-dihydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile](/img/structure/B4580459.png)

![4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzamide](/img/structure/B4580473.png)
![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4580484.png)
![3-methyl-4-(4-morpholinylcarbonyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine](/img/structure/B4580491.png)
![N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B4580501.png)
![N-benzyl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B4580503.png)